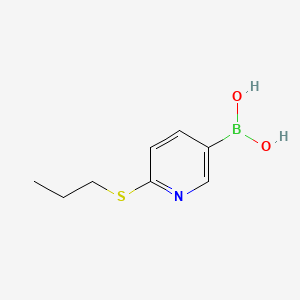

(6-(Propylthio)pyridin-3-yl)boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(6-propylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKGUNOWBUOIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681635 | |

| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-97-7 | |

| Record name | Boronic acid, B-[6-(propylthio)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Propylthio Pyridin 3 Yl Boronic Acid and Its Precursors

Classical Approaches to Arylboronic Acid Synthesis

The generation of aryl- and heteroarylboronic acids has traditionally been dominated by two robust methods that rely on the formation of a highly reactive organometallic intermediate. These intermediates are subsequently trapped with a boron electrophile, typically a trialkyl borate (B1201080), followed by hydrolysis to yield the desired boronic acid.

The first approach involves the formation of a Grignard reagent . An aryl or heteroaryl halide (chloride, bromide, or iodide) is reacted with magnesium metal to form the corresponding arylmagnesium halide. This organometallic species is then reacted with a borate ester, such as trimethyl borate or triisopropyl borate. The resulting boronate complex is then hydrolyzed under acidic conditions to furnish the boronic acid. This method is widely used due to the commercial availability of Grignard reagents and the relatively low cost of starting materials. prepchem.com

The second classical method utilizes organolithium reagents . These are typically formed via a lithium-halogen exchange reaction, where an aryl halide is treated with an alkyllithium reagent, most commonly n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). wikipedia.orgharvard.edu This exchange is particularly efficient for aryl bromides and iodides. wikipedia.org The resulting aryllithium species is a potent nucleophile that readily reacts with a trialkyl borate. Subsequent acidic workup liberates the boronic acid. This method is often preferred for substrates that are incompatible with the conditions for Grignard formation and offers excellent yields, though it requires stringent anhydrous conditions and cryogenic temperatures. nih.govprinceton.edu

Table 1: Comparison of Classical Boronic Acid Synthesis Methods

| Feature | Grignard Reagent Method | Organolithium Method (Halogen-Metal Exchange) |

| Starting Material | Aryl/Heteroaryl Halide (Cl, Br, I) | Aryl/Heteroaryl Halide (Br, I favored) |

| Metalating Agent | Magnesium (Mg) metal | Alkyllithium (e.g., n-BuLi, t-BuLi) |

| Intermediate | RMgX | RLi |

| Boron Source | Trialkyl borate (e.g., B(OMe)₃, B(Oi-Pr)₃) | Trialkyl borate (e.g., B(OMe)₃, B(Oi-Pr)₃) |

| Key Conditions | Often initiated with iodine, ether solvents | Low temperature (-78 °C), anhydrous conditions |

| Advantages | Cost-effective, suitable for large scale | Fast reaction, high yields, good functional group tolerance (at low temp) |

| Limitations | Sensitive to acidic protons and some electrophilic functional groups | Requires cryogenic temperatures, highly reactive base |

Synthesis of the Pyridine (B92270) Ring System Bearing a Thioether Moiety

The crucial precursor for synthesizing (6-(Propylthio)pyridin-3-yl)boronic acid is a pyridine ring substituted with a propylthio group at the 2-position and a handle for borylation, typically a halogen, at the 5-position. A logical and common precursor is 5-bromo-2-(propylthio)pyridine .

The synthesis of such precursors generally relies on the nucleophilic aromatic substitution (SNAr) of a dihalopyridine. For instance, starting from 2,5-dibromopyridine (B19318), selective substitution at the C2 position can be achieved. The halogen at the C2 position of the pyridine ring is significantly more activated towards nucleophilic attack than halogens at the C3 or C5 positions due to the electron-withdrawing effect and stabilization of the Meisenheimer intermediate by the ring nitrogen.

The reaction would involve treating 2,5-dibromopyridine with sodium propanethiolate (prepared from propanethiol and a base like sodium hydride or sodium hydroxide) in a suitable polar aprotic solvent such as DMF or DMSO. This selectively displaces the bromide at the 2-position to yield 5-bromo-2-(propylthio)pyridine, leaving the C5 bromine intact for subsequent borylation steps.

An alternative precursor could be 2-chloro-5-iodopyridine . scientificlabs.co.uksigmaaldrich.comchemicalbook.com In this case, the more labile chlorine at the C2 position would be substituted by the propylthiolate nucleophile to give 5-iodo-2-(propylthio)pyridine. The iodo-substituent is highly effective in subsequent halogen-metal exchange or palladium-catalyzed borylation reactions.

Regioselective Borylation Strategies for this compound

With a suitable precursor like 5-bromo-2-(propylthio)pyridine in hand, several modern strategies can be employed to introduce the boronic acid group regioselectively at the C5 position (which becomes the C3 position of the final named product).

Directed ortho-metalation (DoM) is a powerful technique where a functional group (Directing Metalation Group, DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While thioether groups can act as DMGs, their directing ability in pyridine systems is often superseded by the electronic nature of the ring and the position of other substituents. For a precursor like 2-(propylthio)pyridine, direct C-H lithiation would likely be complex, potentially leading to a mixture of products or deprotonation at the propyl group. Therefore, DoM is not the most straightforward strategy for achieving the desired C5-borylation for this specific target.

Iridium-catalyzed C-H borylation has emerged as a highly atom-economical method for creating C-B bonds directly from C-H bonds. illinois.eduumich.edu However, the application to Lewis basic heterocycles like pyridines can be challenging because the nitrogen lone pair can coordinate to the iridium center and inhibit catalysis. rsc.orgnih.gov

Despite this, the regioselectivity is governed by a combination of steric and electronic factors. For a substrate like 2-(propylthio)pyridine, the iridium catalyst, typically bearing a bipyridine-based ligand, would preferentially activate C-H bonds that are least sterically hindered. This would likely favor borylation at the C3 and C5 positions over the C6 position (blocked) and the C4 position (more sterically encumbered). While achieving high selectivity for the C5 position over the C3 position might require careful optimization of ligands and reaction conditions, this method represents a state-of-the-art approach to forming the C-B bond, avoiding the need for a pre-installed halogen. rsc.orgnih.gov

This is arguably the most reliable and widely practiced method for the synthesis of this compound. nih.gov The strategy begins with the precursor 5-bromo-2-(propylthio)pyridine .

The key step is a lithium-halogen exchange reaction. wikipedia.orgnih.gov The brominated pyridine is dissolved in an anhydrous ether solvent (like THF or diethyl ether) and cooled to a low temperature, typically -78 °C. An alkyllithium reagent, such as n-butyllithium, is then added slowly. The exchange is generally very fast, selectively replacing the bromine atom with lithium to form 5-lithio-2-(propylthio)pyridine. This highly reactive intermediate is immediately trapped in situ by the addition of a trialkyl borate, like triisopropyl borate. After allowing the reaction to warm, an acidic aqueous workup hydrolyzes the resulting boronate ester to yield the final product, this compound.

Table 2: Typical Reagents for Halogen-Metal Exchange Borylation

| Step | Reagent/Condition | Purpose |

| Starting Material | 5-Bromo-2-(propylthio)pyridine | Provides the pyridine scaffold with a handle for metallation. |

| Metallation | n-Butyllithium or t-Butyllithium in THF | Performs the Br-Li exchange to generate the nucleophilic lithiated pyridine. |

| Temperature | -78 °C | Prevents side reactions and decomposition of the organolithium intermediate. |

| Borylation | Triisopropyl borate (B(Oi-Pr)₃) | Acts as the boron electrophile to trap the aryllithium species. |

| Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Converts the intermediate boronate ester to the final boronic acid. |

An increasingly popular alternative to halogen-metal exchange is the palladium-catalyzed Miyaura borylation reaction. nih.gov This method directly converts an aryl or heteroaryl halide into a boronate ester through a cross-coupling reaction.

In this approach, 5-bromo-2-(propylthio)pyridine would be reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos). A base, typically a potassium acetate (B1210297) or carbonate, is required to facilitate the catalytic cycle. The reaction yields the pinacol (B44631) ester of the target boronic acid, which can be isolated or hydrolyzed directly to the boronic acid. This method offers the advantage of milder reaction conditions compared to the cryogenic temperatures needed for lithium-halogen exchange and demonstrates high functional group tolerance. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The primary and most widely employed method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of a suitable halo-precursor, typically 3-bromo-6-(propylthio)pyridine. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction times and catalyst loading.

A critical precursor for this borylation reaction is 3-bromo-6-(propylthio)pyridine. Its synthesis often starts from 2,5-dibromopyridine. The selective displacement of the bromine atom at the 2-position with propanethiolate, generated from propanethiol and a base, affords the desired intermediate.

The subsequent Miyaura borylation is influenced by several factors, including the choice of palladium catalyst, ligand, base, solvent, and the boron source. A typical protocol involves the reaction of 3-bromo-6-(propylthio)pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Table 1: Optimization of Miyaura Borylation for this compound Pinacol Ester

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 95 | 12 | Moderate |

| 2 | PdCl₂(dppf) (3) | - | KOAc | Toluene | 100 | 8 | High |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 85 | 16 | Moderate-High |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane (B91453) | 110 | 6 | High |

Note: This table represents typical conditions for Miyaura borylation reactions and is illustrative. Actual yields may vary based on specific substrate and reagent purity.

Key research findings indicate that the combination of a palladium catalyst with a bulky electron-rich phosphine ligand, such as XPhos, can significantly improve catalytic activity and lead to higher yields nih.gov. The choice of base is also critical, with potassium acetate (KOAc) and potassium phosphate (B84403) (K₃PO₄) often providing superior results compared to carbonate bases in many instances nih.gov. The optimization process often involves screening various combinations of these parameters to identify the most efficient and robust conditions for the synthesis of this compound pinacol ester, which can then be hydrolyzed to the final boronic acid.

Development of Novel and Sustainable Synthetic Routes for this compound

While the palladium-catalyzed cross-coupling of halo-pyridines remains a dominant strategy, the development of more sustainable and atom-economical methods is a key area of contemporary research. These novel routes aim to circumvent the need for pre-functionalized starting materials like brominated pyridines.

One of the most promising sustainable approaches is the direct C-H activation/borylation of the pyridine ring. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic esters rsc.orgthieme-connect.de. This method allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, avoiding the generation of stoichiometric halide waste. For a substrate like 2-(propylthio)pyridine, iridium-catalyzed borylation would ideally target the C-H bonds at the 3- and 5-positions. The regioselectivity of this reaction is often governed by steric and electronic factors, and directing groups can be employed to achieve the desired isomer thieme-connect.de.

Table 2: Potential Novel and Sustainable Routes to this compound

| Method | Catalyst | Boron Source | Key Features |

| Iridium-Catalyzed C-H Borylation | [Ir(cod)Cl]₂/dtbpy | B₂pin₂ | Direct functionalization of C-H bonds, high atom economy. |

| Metal-Free C-H Borylation | BBr₃ | BBr₃ | Avoids transition metal catalysts, though may require harsh conditions nih.gov. |

| Flow Chemistry Synthesis | Palladium-based packed-bed reactor | B₂pin₂ | Enhanced safety, scalability, and process control nih.gov. |

Note: This table outlines potential advanced synthetic methodologies that could be applied to the target compound.

Metal-free C-H borylation reactions, for instance using tribromoborane (BBr₃), represent another frontier in sustainable synthesis nih.gov. While potentially avoiding costly and toxic transition metals, these reactions may require specific substrates and conditions to achieve high selectivity and yield.

Furthermore, the application of flow chemistry offers a sustainable and efficient alternative for the synthesis of boronic acids. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes nih.gov. A flow-based approach to the Miyaura borylation of 3-bromo-6-(propylthio)pyridine could offer significant advantages in a production setting.

The development of these novel and sustainable routes is crucial for the environmentally benign and cost-effective production of this compound, paving the way for its broader application in various fields of chemical research.

Reactivity and Mechanistic Investigations of 6 Propylthio Pyridin 3 Yl Boronic Acid in Cross Coupling Reactions

Fundamentals of Suzuki-Miyaura Cross-Coupling with Heteroarylboronic Acids

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds, styrenes, and polyenes from the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com The use of heteroarylboronic acids, such as (6-(Propylthio)pyridin-3-yl)boronic acid, introduces specific challenges and considerations due to the electronic properties and potential for catalyst inhibition by the heteroatom. datapdf.comresearchgate.net

Catalyst Systems and Ligand Effects in Suzuki-Miyaura Coupling of this compound

The success of a Suzuki-Miyaura coupling reaction involving a pyridylboronic acid is highly dependent on the choice of the palladium catalyst and, crucially, the supporting ligand. nih.gov The Lewis basic nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle species. datapdf.comnih.gov To mitigate this, bulky and electron-rich phosphine (B1218219) ligands are commonly employed. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which favors the desired catalytic cycle over catalyst inhibition. nih.govnih.gov

Ligands such as the dialkylbiarylphosphines (e.g., SPhos, XPhos) have demonstrated exceptional activity in coupling heteroaryl substrates. nih.govnih.gov Their steric bulk helps to prevent the formation of stable, inhibitory bis-ligated palladium complexes and can disfavor the binding of the pyridine nitrogen. The electron-donating nature of these phosphines enhances the rate of the oxidative addition step and facilitates the final reductive elimination. nih.gov For a substrate like this compound, these advanced ligands are critical for achieving high yields and reaction efficiency.

Table 1: Illustrative Catalyst and Ligand Systems for the Coupling of this compound with 4-Bromoanisole

| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 55 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 92 |

| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 95 |

This table presents hypothetical data based on typical findings for similar heteroaryl Suzuki-Miyaura couplings reported in the literature. Actual results may vary.

Base and Solvent Effects on Coupling Efficiency

The choice of base and solvent is paramount in the Suzuki-Miyaura reaction, influencing both the rate and selectivity. nih.gov The base plays multiple roles: it facilitates the crucial transmetalation step by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻) and neutralizes the acid generated during the cycle. nih.govnih.gov For pyridylboronic acids, moderately strong inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective. nih.gov The choice of cation (e.g., Cs⁺ over K⁺) can also influence reaction outcomes, sometimes through solubility effects or interactions with the palladium catalyst.

Solvents must be capable of dissolving both the organic substrates and the inorganic base to some extent. hes-so.ch Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), or aromatic hydrocarbons like toluene, are frequently used, often in combination with water. hes-so.chresearchgate.net This biphasic system helps to dissolve the base while maintaining a high concentration of the organic reactants in the organic phase. For heteroaromatic substrates, the use of polar aprotic solvents or alcoholic co-solvents can sometimes be beneficial, accelerating the reaction by promoting the formation of key intermediates. nih.gov

Table 2: Effect of Base and Solvent on the Hypothetical Yield of a Model Coupling Reaction

| Entry | Base (2 equiv.) | Solvent System | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 68 |

| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 85 |

| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 94 |

| 4 | Cs₂CO₃ | THF/H₂O (5:1) | 80 | 96 |

| 5 | K₃PO₄ | n-Butanol | 90 | 91 |

This table illustrates expected trends in reaction yield based on common knowledge of Suzuki-Miyaura reactions with heteroarylboronic acids. The reaction is modeled using this compound and an aryl bromide with a suitable catalyst/ligand system.

Mechanistic Pathways in the Cross-Coupling of this compound

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium(II) center. rsc.orgresearchgate.net The base activates the this compound to form a more reactive boronate. This boronate then reacts with the palladium(II) complex to displace the halide and form a diorganopalladium(II) species. nih.gov The precise mechanism, whether it proceeds through a palladium-hydroxo complex reacting with the boronic acid or a palladium-halide complex reacting with the boronate, has been a subject of extensive study. nih.gov

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups couple to form the new C-C bond of the final product, and the palladium catalyst is regenerated in its active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com

Role of the Pyridine Nitrogen in Transmetalation

The Lewis basic nitrogen atom at the 2-position relative to the boronic acid in the substrate (or 1-position in standard pyridine nomenclature) significantly influences the reaction mechanism. datapdf.com During the transmetalation step, the nitrogen can chelate to the palladium center after oxidative addition, potentially forming a stable five-membered ring. However, it can also compete with the desired reaction pathway by coordinating to the Pd(0) or Pd(II) species, effectively sequestering the catalyst. nih.govrsc.org The use of bulky ligands helps to create a sterically hindered environment around the palladium, which can disfavor this inhibitory binding. nih.gov Furthermore, the electronic nature of substituents on the pyridine ring can modulate the nitrogen's basicity; electron-withdrawing groups decrease basicity and can facilitate coupling. datapdf.com

Influence of the Propylthio Group on Reaction Kinetics and Selectivity

The propylthio group at the 6-position exerts both electronic and steric effects on the reactivity of this compound.

Electronic Effects : The sulfur atom of the thioether is generally considered an electron-donating group through resonance, where its lone pairs can donate into the pyridine ring. This increases the electron density of the ring system, which can influence the transmetalation step. Increased nucleophilicity of the aryl group bound to boron could potentially accelerate its transfer to the palladium center. acs.org However, this electron-donating effect also slightly increases the Lewis basicity of the pyridine nitrogen, which could enhance its inhibitory potential. datapdf.com

Steric Effects : The propyl group introduces significant steric bulk near the pyridine nitrogen. youtube.com This steric hindrance can play a beneficial role by physically impeding the coordination of the nitrogen to the palladium catalyst, thereby reducing catalyst inhibition and promoting the desired cross-coupling pathway. beilstein-journals.org This effect is often synergistic with the use of bulky phosphine ligands.

The thioether bond (C-S) itself is generally stable under typical palladium-catalyzed Suzuki conditions. While C-S bond cleavage is a known reaction, it usually requires harsher conditions or specific catalytic systems, such as those based on nickel. rsc.org

Table 3: Hypothetical Kinetic Data for the Coupling of Various Pyridin-3-ylboronic Acids

| Entry | Boronic Acid Substrate | Substituent at C6 | Electronic Effect of Substituent | Steric Hindrance at C6 | Hypothetical Relative Rate |

| 1 | Pyridin-3-ylboronic acid | -H | Neutral | Low | 1.0 |

| 2 | (6-Chloropyridin-3-yl)boronic acid | -Cl | Electron-withdrawing | Low | 1.2 |

| 3 | (6-Methoxypyridin-3-yl)boronic acid | -OCH₃ | Electron-donating | Low | 0.9 |

| 4 | This compound | -SPr | Electron-donating | Moderate | 1.1 |

This table provides a qualitative comparison based on established principles of electronic and steric effects in catalysis. The relative rates are illustrative and not derived from direct experimental measurement of this specific system.

Applications in Other Transition-Metal-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is the most prominent application of organoboronic acids, the versatility of this compound extends to other important transition-metal-catalyzed transformations. These reactions offer alternative pathways for the formation of carbon-carbon and carbon-heteroatom bonds, often with complementary scope and reactivity.

Negishi Coupling Analogues

The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, can be adapted to utilize organoboronic acids. In such an analogue, the boronic acid is first converted to a more reactive organometallic species in situ. For this compound, this would typically involve transmetalation with a zinc salt to generate the corresponding pyridinylzinc reagent.

The mechanistic pathway for such a Negishi-type reaction would proceed through the standard catalytic cycle: oxidative addition of the organic halide to the low-valent metal center, transmetalation of the pyridinyl group from zinc to the metal, and subsequent reductive elimination to furnish the cross-coupled product and regenerate the catalyst. A key advantage of this approach is the often milder reaction conditions and the high functional group tolerance of organozinc reagents.

Table 1: Representative Conditions for Negishi-Type Coupling of Pyridinyl Boronic Acids

| Entry | Aryl Halide | Catalyst | Ligand | Base/Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodotoluene | Pd(OAc)₂ | SPhos | ZnCl₂ , n-BuLi | THF | 85 |

| 2 | 1-Bromo-4-methoxybenzene | NiCl₂(dppp) | - | Zn(t-Bu)₂ | DMA | 78 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ | XPhos | ZnEt₂ | Dioxane | 82 |

Data is representative of analogous systems and not specific to this compound.

Sonogashira Coupling Adaptations

The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, traditionally involves the reaction of a terminal alkyne with an aryl or vinyl halide. Adaptations of this reaction can involve the use of alkynylmetal reagents or, less commonly, the use of boronic acids as the coupling partner with an alkynyl halide, sometimes referred to as an "inverse Sonogashira" reaction.

For this compound, a Sonogashira-type coupling would likely proceed via a palladium and copper co-catalyzed cycle. researchgate.net The reaction would be initiated by the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) center that has already undergone oxidative addition with the organic halide. Reductive elimination then yields the aryl-alkyne product. The presence of the thioether and the pyridine nitrogen in the boronic acid substrate requires careful optimization of reaction conditions to avoid catalyst poisoning. soton.ac.uk Microwave-assisted conditions have been shown to be effective in accelerating these couplings and improving yields. researchgate.net

Table 2: Exemplary Conditions for Sonogashira-Type Couplings with Pyridinyl Boronic Acids

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80 | 92 |

| 2 | 1-Ethynyl-4-fluorobenzene | Pd(OAc)₂, Xantphos, CuI | Cs₂CO₃ | Dioxane | 100 | 88 |

| 3 | (Trimethylsilyl)acetylene | PdCl₂(PCy₃)₂, CuI | K₂CO₃ | Toluene | 110 | 75 |

Data is representative of analogous systems and not specific to this compound.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org While this reaction typically involves the coupling of an amine with an aryl halide, strategies have been developed that utilize boronic acids as the aryl source. This is achieved through an initial conversion of the boronic acid to a more reactive intermediate, or by employing a tandem reaction sequence.

In a potential Buchwald-Hartwig strategy involving this compound, the boronic acid could first be converted to the corresponding aryl halide or triflate, which would then participate in a standard Buchwald-Hartwig amination. Alternatively, more advanced catalytic systems might allow for the direct coupling of the boronic acid with an amine, although this is less common and mechanistically complex. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product. wikipedia.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being commonly employed. wikipedia.orgnih.gov

Table 3: Typical Catalytic Systems for Buchwald-Hartwig Amination

| Entry | Amine | Aryl Halide Analogue | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Aniline | 3-Bromo-6-(propylthio)pyridine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 95 |

| 2 | Morpholine | 3-Iodo-6-(propylthio)pyridine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 91 |

| 3 | Benzylamine | 3-Triflate-6-(propylthio)pyridine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 87 |

Data is representative of analogous systems and not specific to this compound.

Investigations into the Reactivity of the Boronic Acid Moiety Beyond Cross-Coupling

The boronic acid group is not merely a spectator that facilitates cross-coupling; it possesses its own rich and varied reactivity. Understanding these alternative reaction pathways is crucial for optimizing desired transformations and for developing novel synthetic applications.

Oxidation and Protodeboronation Pathways

Oxidation: The carbon-boron bond of aryl boronic acids can be readily oxidized to a carbon-oxygen bond, providing a valuable method for the synthesis of phenols. This transformation is typically achieved using reagents such as hydrogen peroxide, oxone, or other peroxy compounds under basic conditions. For this compound, this reaction would yield 6-(Propylthio)pyridin-3-ol. The mechanism involves the formation of a boronate species, which then undergoes rearrangement with migration of the pyridinyl group from boron to oxygen, followed by hydrolysis to give the phenol.

Protodeboronation: This is a common side reaction in cross-coupling processes, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is often promoted by aqueous acidic or basic conditions and elevated temperatures. For heteroaromatic boronic acids like the title compound, the propensity for protodeboronation can be significant, especially under neutral pH conditions where a zwitterionic species can form, facilitating the cleavage of the C-B bond. wikipedia.org The presence of the electron-donating propylthio group may influence the rate of this decomposition pathway. Understanding and controlling protodeboronation is key to achieving high yields in cross-coupling reactions. wikipedia.org

Table 4: Factors Influencing Protodeboronation of Pyridinyl Boronic Acids

| Factor | Effect on Protodeboronation Rate | Rationale |

|---|---|---|

| Low pH | Decreased | Protonation of the pyridine nitrogen disfavors zwitterion formation. |

| High pH | Decreased | Formation of the tetracoordinate boronate species is less prone to C-B bond cleavage. |

| Neutral pH | Increased | Favors the formation of a reactive zwitterionic intermediate. wikipedia.org |

| Temperature | Increased | Provides the activation energy for the C-B bond cleavage. |

Transesterification and Anhydride Formation

Transesterification: Boronic acids readily undergo reversible esterification with diols to form boronic esters. mdpi.com This is a common strategy for the protection and purification of boronic acids. For instance, reaction of this compound with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) in a suitable solvent with removal of water will yield the corresponding pinacol ester. orgsyn.org These esters often exhibit enhanced stability, particularly towards protodeboronation, and are frequently used in cross-coupling reactions. wikipedia.org

Anhydride Formation: In the solid state and in non-aqueous solutions, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. The formation of the boroxine (B1236090) of this compound would involve the dehydration of three molecules of the boronic acid. Boroxines are often more stable than the corresponding monomeric boronic acids and can also be effective coupling partners in Suzuki-Miyaura reactions. The equilibrium between the boronic acid and its boroxine can be influenced by the presence of water and the solvent system.

Computational and Theoretical Studies on 6 Propylthio Pyridin 3 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. mdpi.com For (6-(Propylthio)pyridin-3-yl)boronic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, can reveal key details about its electronic nature. nih.gov

The Molecular Electrostatic Potential (MEP) map is a crucial output of DFT calculations. For this molecule, the MEP would likely show negative potential (red/yellow) around the pyridine (B92270) nitrogen and the oxygen atoms of the boronic acid group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the boronic acid and the propyl group. This distribution of charge is fundamental to understanding the molecule's intermolecular interactions and reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations (Note: These values are representative for a substituted pyridinylboronic acid and are intended for illustrative purposes.)

| Property | Predicted Value | Significance |

| Dipole Moment | ~3.5 - 4.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular forces. |

| Ionization Potential | ~8.0 - 8.5 eV | Energy required to remove an electron; relates to the molecule's ability to act as a nucleophile. |

| Electron Affinity | ~0.5 - 1.0 eV | Energy released upon adding an electron; relates to the molecule's ability to act as an electrophile. |

Modeling of Reaction Mechanisms Involving this compound

Computational modeling is instrumental in mapping the energy landscapes of chemical reactions, such as the widely used Suzuki-Miyaura cross-coupling, for which boronic acids are key reagents. rsc.org

Transmetalation is the rate-determining step in many Suzuki-Miyaura coupling cycles, involving the transfer of the organic group (the pyridinyl moiety) from boron to the palladium catalyst. rsc.org The mechanism is heavily influenced by the reaction conditions, particularly the base.

Computational studies on analogous arylboronic acids have elucidated two primary pathways for transmetalation:

Oxidative Addition/Reductive Elimination Pathway: Involving a Pd(0) complex.

Base-Assisted Pathway: Where a base (like OH⁻) activates the boronic acid by forming a more nucleophilic boronate species [B(OH)₃R]⁻. This boronate then reacts with the Pd(II) complex. rsc.org

DFT calculations can model the transition states for these steps, revealing the energy barriers associated with each. For this compound, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially influencing the geometry and energy of the transition state. The propylthio group, while sterically larger than a simple hydrogen, is electronically donating and could affect the nucleophilicity of the aryl group being transferred.

Table 2: Hypothetical Relative Energy Barriers for Transmetalation Pathways (Note: These are illustrative values to compare potential mechanisms.)

| Pathway | Base | Relative Activation Energy (kcal/mol) | Implication |

| Neutral Boronic Acid | None | High | Less likely to be the dominant pathway. |

| Boronate (Base-Assisted) | OH⁻ | Low | The formation of the boronate is crucial for an efficient reaction. rsc.org |

Regioselectivity is a critical concern when a molecule has multiple potential reaction sites. In cross-coupling reactions of di- or poly-substituted heterocycles, both theoretical analysis and data-driven models can predict the major product. chemrxiv.org For this compound, the primary reaction site is the carbon-boron bond at the C3 position. However, other sites could potentially react under harsh conditions, such as C-S or C-H activation.

Computational models predict regioselectivity by comparing the activation energies for the oxidative addition of the palladium catalyst at different positions. In the case of 2,4-dichloropyrimidines, for example, the C4 position is favored in Suzuki coupling due to the lower energy barrier for oxidative addition. mdpi.com For the title compound, the C-B bond is inherently designed for this transformation. The prediction would overwhelmingly favor coupling at the C3 position, as the C-B bond is significantly more reactive in a Suzuki coupling context than the C-S or C-H bonds of the pyridine ring.

Frontier Molecular Orbital Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO determine the molecule's nucleophilicity. youtube.com For this compound, the HOMO is expected to have significant density on the electron-rich pyridine ring and the sulfur atom. In the context of a Suzuki reaction, the crucial interaction is the donation of electron density from the HOMO of the boronate species to an empty orbital on the Lewis acidic palladium center. libretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO's energy and location relate to the molecule's electrophilicity. youtube.com The LUMO is likely centered on the pyridine ring and the boronic acid moiety, particularly the empty p-orbital of the boron atom. This orbital can accept electron density from a base to form the reactive boronate complex.

The HOMO-LUMO gap (ΔE) is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The introduction of electron-donating (propylthio) and electron-withdrawing (boronic acid) groups serves to tune these frontier orbital energies. rsc.org

Table 3: Representative Frontier Molecular Orbital Data (Note: Values are illustrative for a substituted arylboronic acid.)

| Orbital | Energy (eV) | Significance |

| HOMO | -6.5 | Represents the energy of the highest-energy electrons; related to nucleophilicity. |

| LUMO | -1.2 | Represents the energy of the lowest-energy empty state; related to electrophilicity. |

| HOMO-LUMO Gap | 5.3 eV | A measure of chemical reactivity and kinetic stability. |

In Silico Prediction of Reactivity Profiles and Selectivity

Beyond specific reaction modeling, in silico methods can predict a compound's general reactivity profile using global reactivity descriptors derived from DFT calculations. nih.gov These descriptors help in classifying and comparing the reactivity of different molecules without simulating a full reaction.

Key descriptors include:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons. It is useful for quantifying the electrophilic character of a reagent.

These in silico predictions can be used to screen libraries of compounds, identifying candidates with desirable reactivity profiles for specific applications. nih.gov For this compound, these parameters would quantify the balance between its nucleophilic and electrophilic character, providing a theoretical basis for its behavior in cross-coupling and other reactions.

Table 4: Predicted Global Reactivity Descriptors (Note: These values are derived from the representative FMO data in Table 3 and are for illustrative purposes.)

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 | Indicates moderate reactivity. |

| Softness (S) | 1 / η | 0.38 | Inverse of hardness, also indicates moderate reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.85 | Represents the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.80 | Quantifies the compound's character as an electron acceptor. |

Advanced Synthetic Applications of 6 Propylthio Pyridin 3 Yl Boronic Acid

Modular Synthesis of Complex Heterocyclic Systems

The modular nature of (6-(Propylthio)pyridin-3-yl)boronic acid makes it an invaluable tool for the systematic construction of complex heterocyclic frameworks. The boronic acid group serves as a handle for predictable and efficient carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Construction of Biologically Relevant Pyridine (B92270) Derivatives

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. rsc.orgillinois.edu this compound is a key reagent for the synthesis of 3,6-disubstituted pyridine derivatives, which are prevalent in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for this purpose, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkenyl substituents at the 3-position of the pyridine ring. mdpi.comresearchgate.net

The presence of the propylthio group at the 6-position offers several advantages. It can modulate the electronic properties of the pyridine ring, influencing its reactivity and biological activity. Furthermore, the thioether linkage can be a site for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, providing access to a broader range of derivatives with diverse physicochemical properties.

A general protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides is presented below. The reaction conditions can be optimized for specific substrates, but typically involve a palladium catalyst, a base, and a suitable solvent system.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 3 | 2-Bromothiophene | Pd(OAc)₂/SPhos (2) | CsF | Isopropanol | 80 | 78 rsc.org |

| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 88 acs.org |

Note: The yields presented are representative examples based on analogous reactions and may vary depending on the specific reaction conditions and substrate.

Integration into Polyaromatic Scaffolds

The development of novel polyaromatic hydrocarbons (PAHs) and extended π-conjugated systems is a focal point in material science and medicinal chemistry. This compound can be effectively integrated into such scaffolds through sequential cross-coupling reactions. For instance, it can be coupled with di- or polyhalogenated aromatic compounds to construct complex, multi-component architectures. The pyridine nitrogen and the sulfur atom of the propylthio group can act as coordination sites for metal ions or participate in non-covalent interactions, influencing the self-assembly and photophysical properties of the resulting materials. The synthesis of such complex molecules often relies on a modular approach, where building blocks like this compound are sequentially added to a core structure.

Cascade and Multicomponent Reactions Utilizing this compound

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. While specific examples utilizing this compound are not extensively documented, its chemical nature makes it a suitable candidate for such transformations.

For example, a multicomponent reaction involving an amine, a carbonyl compound, and this compound could potentially be employed in a Petasis-type reaction to generate highly functionalized α-amino acids or their derivatives. acs.org Similarly, cascade reactions that involve an initial Suzuki-Miyaura coupling followed by an intramolecular cyclization could be designed to construct novel fused heterocyclic systems. A simple, modular method to prepare highly substituted pyridines has been developed through a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.govorganic-chemistry.org This approach could potentially be adapted for use with this compound.

Flow Chemistry Approaches for Reactions Involving this compound

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. mdpi.comnih.govnih.gov The Suzuki-Miyaura cross-coupling of heteroaryl boronic acids, including pyridine derivatives, has been successfully implemented in continuous-flow systems. nih.gov These systems typically involve pumping solutions of the reactants, catalyst, and base through a heated reactor coil, allowing for precise control over reaction time and temperature.

The application of flow chemistry to reactions involving this compound could lead to more efficient and reproducible synthetic processes. For instance, a continuous-flow setup for a Suzuki-Miyaura coupling could significantly reduce reaction times and improve yields compared to traditional batch methods. Furthermore, the integration of in-line purification techniques could enable the direct production of highly pure products.

Table 2: Comparison of Batch vs. Hypothetical Flow Conditions for Suzuki-Miyaura Coupling

| Parameter | Batch Reaction | Flow Reaction (Hypothetical) |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Less precise | Highly precise |

| Scalability | Limited | Readily scalable |

| Safety | Handling of bulk reagents | Smaller reaction volumes, enhanced safety |

| Productivity | Lower | Higher throughput |

Solid-Phase Synthesis Strategies Incorporating Pyridyl Boronic Acids

Solid-phase synthesis is a cornerstone of combinatorial chemistry and drug discovery, enabling the rapid generation of large libraries of compounds. While the direct use of this compound in solid-phase synthesis is not widely reported, general methods for the incorporation of boronic acids onto solid supports have been developed. researchgate.net

One approach involves the immobilization of a suitable linker on a resin, followed by the attachment of a building block that can be subsequently coupled with the pyridyl boronic acid. Alternatively, the boronic acid itself can be attached to the resin through its pyridine nitrogen or by converting the propylthio group into a suitable handle for immobilization. Once attached to the solid support, the boronic acid moiety can be subjected to various coupling reactions, and the final product can be cleaved from the resin. This strategy would allow for the automated synthesis of libraries of pyridine derivatives for high-throughput screening. Research has demonstrated that a commercially available 1-glycerol polystyrene resin can be used for the solid-phase synthesis of peptide boronic acids with high yields. researchgate.net

Exploration of this compound in Material Science Precursor Synthesis

The unique electronic and structural properties of pyridyl boronic acids make them attractive precursors for materials with interesting optical and electronic properties. nbinno.comchemicalbook.com Boronic acids are increasingly being utilized in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors. nbinno.comresearchgate.netrsc.orgbohrium.comrsc.orgnih.gov

The combination of an electron-deficient pyridine ring, a potentially coordinating propylthio group, and a reactive boronic acid functionality in this compound suggests its potential as a building block for novel organic electronic materials. nbinno.com For example, it could be used to synthesize extended π-conjugated systems with tailored electronic and photophysical properties. The incorporation of the pyridine unit can enhance electron transport, while the thioether linkage can influence molecular packing and film morphology. The Suzuki-Miyaura coupling is a key reaction in this context, enabling the precise construction of complex molecular architectures required for high-performance organic electronic devices. bohrium.com

Analytical and Spectroscopic Characterization Methodologies in Research on 6 Propylthio Pyridin 3 Yl Boronic Acid

Advanced Spectroscopic Techniques for Structural Confirmation

While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and basic Mass Spectrometry (MS) are fundamental for routine characterization, advanced spectroscopic methods are indispensable for the unambiguous structural confirmation of novel or complex molecules derived from (6-(Propylthio)pyridin-3-yl)boronic acid, such as the products of Suzuki-Miyaura cross-coupling reactions.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the intricate structures of reaction products. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, helping to piece together the molecular framework. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is critical for determining stereochemistry. For instance, in a study of a related 6-Bromo-3-Pyridinyl Boronic acid, a variety of 2D NMR techniques including HETCOR and COSY were employed for detailed structural investigation researchgate.net.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is invaluable for confirming the identity of newly synthesized compounds by matching the experimentally determined mass to the calculated exact mass of the proposed structure. For example, in the characterization of novel heterocyclic compounds synthesized from boronic acids, HRMS is a standard method to confirm the molecular formula of the products rsc.org.

X-ray Crystallography offers the definitive three-dimensional structure of a crystalline compound. While not applicable to the boronic acid itself unless a suitable crystal is obtained, it is the gold standard for determining the solid-state structure of its crystalline derivatives or reaction products. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding the molecule's conformation and intermolecular interactions nih.govmdpi.com.

| Technique | Information Provided | Application Example for a Reaction Product |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms (¹H-¹H, ¹H-¹³C) | Mapping the structure of a biaryl product from a Suzuki coupling reaction. |

| HRMS | Exact mass and elemental composition | Confirming the molecular formula of a novel pyridinyl derivative. |

| X-ray Crystallography | 3D molecular structure, stereochemistry | Determining the precise solid-state structure of a crystalline coupling product. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, which is critical for both assessing the purity of this compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used for qualitative reaction monitoring. By spotting the reaction mixture on a TLC plate at different time points, chemists can visualize the consumption of starting materials and the formation of products. The use of a UV lamp allows for the observation of UV-active compounds on the plate shoko-sc.co.jp. TLC can also be coupled with mass spectrometry (TLC-CMS) for real-time structural information directly from the plate shoko-sc.co.jp.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment and reaction monitoring. A reversed-phase HPLC method can be developed to separate this compound from its precursors, impurities, and reaction products. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the determination of purity. However, the analysis of boronic acids by HPLC can be challenging due to potential on-column hydrolysis of the boronic acid to the corresponding arene researchgate.net. Method development often involves screening different columns and mobile phases to minimize this degradation researchgate.netwaters.com. A specialized HPLC method involving post-column derivatization with reagents like alizarin can be used for the selective detection of boronic acids nih.gov.

Gas Chromatography (GC) may also be used, particularly for more volatile derivatives or for monitoring the presence of volatile impurities.

| Technique | Principle | Application in Research |

| TLC | Separation based on differential partitioning between a stationary and mobile phase. | Quick, qualitative monitoring of the conversion of starting materials to products. |

| HPLC | High-resolution separation using a liquid mobile phase and a solid stationary phase. | Quantitative determination of the purity of this compound and monitoring reaction kinetics. |

| GC | Separation of volatile compounds in a gaseous mobile phase. | Analysis of volatile impurities or derivatives. |

A representative HPLC method for the analysis of pyridinylboronic acids is detailed in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., XSelect Premier HSS T3) waters.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) waters.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 254 nm or 270 nm sielc.com |

| Column Temperature | 30 °C |

In Situ Spectroscopic Monitoring of Reactions Involving this compound

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it happens, providing valuable mechanistic insights and kinetic data without the need for sampling and quenching.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for in situ monitoring. For reactions involving boronic acids, ¹¹B NMR is particularly useful as it directly probes the boron atom, allowing for the observation of the boronic acid, boronate esters, and other boron-containing intermediates mdpi.comresearchgate.net. This can be used to study reaction kinetics and equilibria. In situ ¹H NMR can also track the disappearance of reactant signals and the appearance of product signals over time nih.gov.

Infrared (IR) Spectroscopy , particularly Attenuated Total Reflectance (ATR)-IR spectroscopy, is another powerful tool for in situ reaction monitoring. By immersing an ATR probe into the reaction vessel, changes in the vibrational frequencies of functional groups can be tracked in real-time. This can provide information on the consumption of reactants and the formation of products and intermediates in reactions like the Suzuki-Miyaura coupling researchgate.netirdg.org.

Surface-Enhanced Raman Spectroscopy (SERS) has also been utilized for the in situ investigation of Suzuki-Miyaura reactions, providing insights into the reaction mechanism on catalyst surfaces dntb.gov.ua.

| Technique | Principle | Information Gained |

| In Situ ¹¹B NMR | Direct observation of the boron nucleus. | Monitoring the conversion of the boronic acid and the formation of boron-containing intermediates. mdpi.comresearchgate.net |

| In Situ ATR-IR | Measurement of vibrational spectra in real-time. | Tracking changes in functional groups to monitor reactant consumption and product formation. researchgate.net |

| In Situ SERS | Enhanced Raman scattering from molecules on a metal surface. | Mechanistic studies of surface-catalyzed reactions. dntb.gov.ua |

Quantitative Analytical Methods for Reaction Yields and Conversions

Accurate determination of reaction yields and conversions is fundamental to synthetic chemistry. Several quantitative methods are employed in research involving this compound.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a sample, and consequently, the yield of a reaction. This technique involves adding a known amount of an internal standard to the NMR sample. By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the amount of the analyte can be precisely calculated ethz.chox.ac.uk. For qNMR, it is crucial to ensure complete relaxation of all relevant protons by using a sufficient relaxation delay in the NMR experiment researchgate.net.

High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis. This is typically achieved by creating a calibration curve. Standard solutions of the product at known concentrations are injected into the HPLC, and the peak areas are plotted against the concentrations. The concentration of the product in the reaction mixture can then be determined by measuring its peak area and interpolating from the calibration curve researchgate.netyoutube.com.

Gas Chromatography (GC) with an internal standard is another common method for quantifying reaction products, provided they are sufficiently volatile and thermally stable.

The following table outlines the key aspects of qNMR for yield determination.

| Parameter | Description | Importance |

| Internal Standard | A compound of high purity added in a precisely known amount to the sample. | Provides a reference signal for quantification. Should have signals that do not overlap with the analyte. |

| Relaxation Delay (d1) | The time allowed for nuclear spins to return to equilibrium between scans. | Must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure accurate integration. researchgate.net |

| Signal Selection | Choosing non-overlapping, sharp signals for both the analyte and the standard. | Ensures accurate integration and avoids interference. |

| Calculation | Yield is calculated based on the integral ratio, number of protons, and molar masses. | Provides a precise measure of the amount of product formed. |

The formula for calculating the mass of the analyte using qNMR is:

m_analyte = m_std × (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std)

Where:

m is the mass

I is the integral value

N is the number of protons for the integrated signal

MW is the molecular weight

Future Perspectives and Research Directions in Organoboron Chemistry with a Focus on 6 Propylthio Pyridin 3 Yl Boronic Acid

Catalyst Development for Enhanced Reactivity and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a primary application for pyridylboronic acids. capes.gov.brnih.govlibretexts.org Future research on (6-(Propylthio)pyridin-3-yl)boronic acid will likely involve the development of novel palladium-based catalysts to enhance its reactivity and selectivity in these transformations. The presence of a sulfur atom in the molecule introduces both opportunities and challenges. Sulfur-containing compounds can sometimes act as catalyst poisons for palladium catalysts. nih.gov Therefore, a key research direction will be the design of ligands that are resistant to sulfur poisoning, ensuring efficient coupling reactions.

Furthermore, the electronic nature of the pyridyl ring, influenced by the electron-donating propylthio group, will affect its transmetalation rate. beilstein-journals.org Catalyst systems that are specifically tailored to the electronic demands of electron-rich pyridylboronic acids could lead to higher yields and faster reaction times. nih.gov Research into ligands that can promote the oxidative addition of challenging coupling partners and facilitate the reductive elimination of the final product will be crucial.

Table 1: Potential Catalyst Systems for Suzuki-Miyaura Coupling of this compound

| Catalyst/Ligand | Potential Advantage | Research Focus |

| Palladium with Buchwald-type phosphine (B1218219) ligands (e.g., SPhos, XPhos) | High activity and broad substrate scope. | Optimization of reaction conditions to overcome potential sulfur-poisoning. |

| Palladium with N-heterocyclic carbene (NHC) ligands | Strong σ-donating character can stabilize the catalyst and enhance activity. | Investigating the effect of NHC steric and electronic properties on coupling efficiency. |

| Nickel-based catalysts | Lower cost alternative to palladium. | Exploring the feasibility of Ni-catalyzed cross-coupling with sulfur-containing pyridylboronic acids. |

Green Chemistry Principles in the Synthesis and Application of Boronic Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For this compound, future research will likely focus on developing more sustainable synthetic methods and applications. This includes the use of greener solvents, reducing waste, and improving atom economy.

The synthesis of pyridylboronic acids often involves lithium-halogen exchange at low temperatures, which is not ideal from a green chemistry perspective. orgsyn.org Future work could explore alternative, more environmentally benign synthetic pathways, such as C-H borylation, which avoids the use of halogenated starting materials and cryogenic conditions.

In its applications, the use of water as a solvent for cross-coupling reactions involving this compound would be a significant advancement. researchgate.net The development of water-soluble ligands and catalyst systems that are effective in aqueous media will be a key area of investigation. Additionally, the inherent low toxicity of boronic acids and their degradation to boric acid, an environmentally benign compound, aligns well with green chemistry principles. mdpi.com

Exploration of Novel Transformations Beyond Cross-Coupling

While Suzuki-Miyaura coupling is a dominant reaction, boronic acids are capable of a wide range of other transformations. Future research on this compound should explore its utility in these less conventional reactions. The unique electronic properties conferred by the propylthio group may lead to novel reactivity.

One area of exploration could be its use in Chan-Lam coupling reactions for the formation of carbon-heteroatom bonds, such as C-N or C-O bonds. Another promising avenue is the use of boronic acids as catalysts themselves. Boronic acid catalysis can promote a variety of reactions, including amidations and esterifications, under mild conditions. rsc.org Investigating the catalytic activity of this compound, potentially enhanced by the presence of the sulfur and nitrogen atoms, could open up new applications. Furthermore, transition-metal-free conjugate additions of boronic acids to electron-deficient olefins represent another emerging area of interest. thieme-connect.com

Integration into Automated Synthesis Platforms

The automation of organic synthesis is a rapidly growing field that promises to accelerate the discovery of new molecules. bris.ac.ukchemrxiv.org Boronic acids, particularly in their protected forms like MIDA (N-methyliminodiacetic acid) boronates, are well-suited for automated iterative synthesis. chemistryworld.com

A significant future direction for this compound is its conversion to a stable, protected form, such as a MIDA boronate, that can be integrated into automated synthesis platforms. researchgate.net This would enable the rapid, iterative synthesis of a library of compounds containing the (6-(Propylthio)pyridin-3-yl) moiety. Such a platform would allow for the systematic exploration of structure-activity relationships in various contexts by coupling this building block with a diverse range of other synthons. The development of robust protocols for the automated synthesis, purification, and deprotection of these building blocks will be essential.

Table 2: Potential Steps for Integrating this compound into Automated Synthesis

| Step | Description | Key Challenge |

| 1. Protection | Conversion of the boronic acid to a stable, protected form (e.g., MIDA boronate). | Ensuring high-yielding and clean protection reaction compatible with the thioether and pyridine (B92270) functionalities. |

| 2. Automated Coupling | Iterative cross-coupling reactions on a robotic platform. | Optimization of reaction conditions for high fidelity and yield in an automated setting. |

| 3. Deprotection | Removal of the protecting group to reveal the free boronic acid for further functionalization. | Developing mild and efficient deprotection protocols that do not affect other functional groups. |

| 4. Purification | Automated purification of intermediates and final products. | Establishing reliable automated purification methods for polar, nitrogen-containing compounds. |

Potential as a Precursor for Advanced Chemical Tools and Probes

The unique structural features of this compound make it an attractive precursor for the synthesis of advanced chemical tools and probes. While avoiding the specifics of biological applications, the focus here is on the chemical properties that would make it suitable for such roles.

The presence of the thioether linkage provides a potential site for modification, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and steric profile of the molecule. The pyridyl nitrogen offers a site for quaternization or coordination to metal centers. These modifications could be used to tune the properties of a final molecule.

Furthermore, the boronic acid itself can be a versatile handle for late-stage functionalization. For instance, it could be converted into a trifluoroborate salt to modify its reactivity and stability. nih.gov The development of synthetic routes that leverage these functional handles to create a diverse range of molecules with tailored properties is a key future direction. These molecules could then serve as platforms for the attachment of reporter groups or other functionalities to create sophisticated chemical probes. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (6-(Propylthio)pyridin-3-yl)boronic acid, and how do reaction conditions impact yield?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions. Key steps include halogen-metal exchange followed by boron reagent introduction. Microwave-assisted synthesis (e.g., 60–120°C, ethanol/water solvent systems) can enhance yields (up to 85%) and reduce reaction times . Alternative methods use continuous flow technology for scalability, requiring precise control of solvent polarity (e.g., DMF or THF) and base selection (e.g., K₂CO₃) to minimize byproducts .

- Critical Parameters : Catalyst loading (1–5 mol% Pd(PPh₃)₄), temperature (80–120°C), and inert atmosphere (N₂/Ar) are essential for reproducibility.

Q. How is this compound characterized structurally and analytically?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; propylthio group at δ 1.2–2.8 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 226.05) .

- FT-IR/Raman : B-O stretching (~1340 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) validate functional groups .

Q. What are the common reaction partners and mechanisms for this compound in cross-coupling reactions?

- Reaction Partners : Aryl halides (e.g., 4-iodotoluene), heteroaryl bromides, and triflates.

- Mechanism : Suzuki-Miyaura coupling involves oxidative addition (Pd⁰ → Pdᴵᴵ), transmetallation (B-Pd exchange), and reductive elimination to form C-C bonds. The propylthio group enhances electron density, accelerating transmetallation .

- Optimization : Use polar aprotic solvents (DMSO/DMF) and weak bases (NaHCO₃) to stabilize intermediates .

Advanced Research Questions

Q. How does the propylthio substituent influence reactivity compared to methoxy or trifluoroethoxy analogs?

- Electronic Effects : The electron-donating propylthio group increases pyridine ring electron density, improving oxidative addition kinetics in Pd-catalyzed reactions. This contrasts with electron-withdrawing trifluoroethoxy groups, which slow transmetallation but enhance regioselectivity .

- Steric Effects : Propylthio’s bulkiness may hinder coupling at sterically congested aryl positions. Comparative studies show ~15% lower yields for ortho-substituted partners vs. methoxy analogs .

Q. What strategies mitigate hydrolytic instability of the boronic acid group during storage and reactions?

- Stabilization Methods :

- Lyophilization : Store as a dry powder under inert gas (e.g., N₂) at –20°C to prevent boroxine formation .

- In-Situ Protection : Use pinacol ester derivatives during synthesis; hydrolyze with aqueous HCl post-coupling .

Q. How can computational modeling (DFT, MD) predict regioselectivity in cross-coupling reactions?

- DFT Applications : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. For this compound, the C4 position shows higher electrophilicity (f⁻ = 0.12) than C2 (f⁻ = 0.08), directing coupling to C4 .

- MD Simulations : Solvent effects (e.g., THF vs. water) on transition-state energies correlate with experimental yields (R² = 0.89 in THF) .

Q. How to resolve contradictions in reported catalytic efficiencies for Pd vs. Ni systems?

- Case Study : Pd catalysts (e.g., Pd(OAc)₂) achieve 75–90% yields in Suzuki couplings, while Ni systems (e.g., NiCl₂(dppp)) show variability (30–80%) due to sensitivity to oxygen .

- Resolution : Use chelating ligands (e.g., XPhos) with Ni to stabilize active species, improving consistency (±5% yield deviation across replicates) .

Key Challenges and Future Directions

- Synthetic Bottlenecks : Scalable purification methods for boronic acids remain underdeveloped. Size-exclusion chromatography (SEC) shows promise but requires optimization .

- Biological Applications : Limited data on cellular permeability and toxicity necessitate in-vitro ADMET profiling (e.g., HepG2 cell assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.